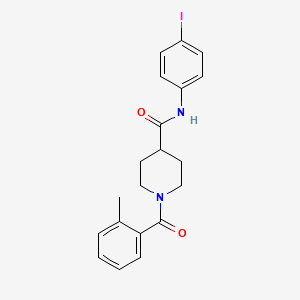![molecular formula C20H22O9 B5102775 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid](/img/structure/B5102775.png)
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid, commonly known as OPEPA, is a chelating agent that has been widely used in scientific research. It is a colorless and odorless powder that is soluble in water and has a molecular weight of 454.48 g/mol. OPEPA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
OPEPA acts as a chelating agent by forming stable complexes with metal ions. The carboxylic acid groups in OPEPA coordinate with the metal ions, forming a ring-like structure called a chelate. The chelate prevents the metal ions from reacting with other molecules and reduces their toxicity. OPEPA has a high selectivity for metal ions, and the stability of the chelate depends on the size and charge of the metal ion.
Biochemical and Physiological Effects
OPEPA has been shown to have low toxicity and is not metabolized in the body. It is excreted unchanged in the urine and feces. OPEPA has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. OPEPA has been used in the treatment of heavy metal poisoning, and its chelating properties can reduce the toxicity of heavy metals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
OPEPA has several advantages for lab experiments, including its high selectivity for metal ions, its stability in solution, and its low toxicity. It can be easily synthesized using simple chemical reactions, and its properties can be easily modified by changing the functional groups. However, OPEPA has some limitations, including its low solubility in organic solvents, which can limit its use in certain applications. It also has a limited range of metal ion selectivity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of OPEPA in scientific research. One direction is the development of new chelating agents based on OPEPA with improved selectivity and stability. Another direction is the use of OPEPA in the synthesis of new materials, such as metal-organic frameworks and nanoparticles, with unique properties and applications. OPEPA can also be used in the development of new biosensors for the detection of metal ions in complex samples. Furthermore, OPEPA can be used in the treatment of heavy metal poisoning and in the removal of heavy metals from wastewater, which are important environmental and health concerns.
Méthodes De Synthèse
OPEPA can be synthesized using various methods, including the reaction of 2,2'-oxybis(2-chloroethanol) with 2,2'-oxybis(4-chlorobenzoic acid) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces OPEPA and sodium chloride or potassium chloride as a byproduct. The synthesis of OPEPA can also be achieved using 2,2'-oxybis(2-chloroethanol) and 2,2'-oxybis(4-carboxyphenylacetic acid) in the presence of a base. The reaction produces OPEPA and hydrochloric acid as a byproduct.
Applications De Recherche Scientifique
OPEPA has been extensively used in scientific research as a chelating agent for various metal ions, including copper, zinc, and iron. It has been used in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the preparation of metal oxide nanoparticles. OPEPA has also been used in the development of biosensors for the detection of metal ions in environmental and biological samples. Furthermore, OPEPA has been used in the treatment of heavy metal poisoning and in the removal of heavy metals from wastewater.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-19(22)13-28-17-7-3-1-5-15(17)26-11-9-25-10-12-27-16-6-2-4-8-18(16)29-14-20(23)24/h1-8H,9-14H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSFYRLEQBBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC=C2OCC(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
amine oxalate](/img/structure/B5102743.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)


